[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE
Description
[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C22H26N6O5 |
|---|---|
Molecular Weight |
454.5g/mol |
IUPAC Name |
furan-2-yl-[4-[3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H26N6O5/c29-18(17-2-1-7-33-17)25-3-5-26(6-4-25)19(30)21-9-15-8-16(10-21)12-22(11-15,13-21)27-14-23-20(24-27)28(31)32/h1-2,7,14-16H,3-6,8-13H2 |
InChI Key |
MXCTZZAQVVKSEC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE typically involves multiple steps. The process begins with the preparation of the furoyl and adamantyl intermediates, followed by their coupling with piperazine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furoyl group can be hydrogenated to form a more saturated compound.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the furoyl group can produce a carboxylic acid derivative.
Scientific Research Applications
[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-thienyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
- 1-(2-furyl)-3-(5-phenyl-2-furyl)-2-propen-1-one
- 1-furfuryl-3-(1-naphthyl)-2-thiourea
Uniqueness
[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE is unique due to its combination of a furoyl group, a nitro-triazole moiety, and an adamantyl core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
